molecular formula C10H8N2O2 B12862911 2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile

2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12862911
M. Wt: 188.18 g/mol
InChI Key: BMUGFGWKVBOCDR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with a nitrile group and a hydroxymethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-aminophenol with a suitable nitrile compound under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale batch reactions. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)benzo[d]oxazole

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]acetonitrile

InChI

InChI=1S/C10H8N2O2/c11-4-3-7-1-2-9-8(5-7)12-10(6-13)14-9/h1-2,5,13H,3,6H2

InChI Key

BMUGFGWKVBOCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)CO

Origin of Product

United States

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